molecular formula C13H18BrNO B12079710 N-[1-(3-bromophenyl)ethyl]oxan-4-amine

N-[1-(3-bromophenyl)ethyl]oxan-4-amine

Cat. No.: B12079710
M. Wt: 284.19 g/mol
InChI Key: FSDBQSZKJKWQKX-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)ethyl]oxan-4-amine is a halogenated amine derivative featuring a 3-bromophenyl group attached to an ethylamine chain, which is further connected to an oxane (tetrahydropyran) ring. This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical research, given the prevalence of brominated aromatic amines in drug discovery and materials science .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]oxan-4-amine

InChI

InChI=1S/C13H18BrNO/c1-10(11-3-2-4-12(14)9-11)15-13-5-7-16-8-6-13/h2-4,9-10,13,15H,5-8H2,1H3

InChI Key

FSDBQSZKJKWQKX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromophenyl)ethyl]oxan-4-amine typically involves the bromination of a precursor compound followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromophenyl)ethyl]oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce de-brominated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-bromophenyl)ethyl]oxan-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)ethyl]oxan-4-amine involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogen Substitution : The target compound and N-(3-bromophenyl)oxan-4-amine share a 3-bromophenyl group, but the ethyl group in the former enhances steric bulk and may influence solubility or receptor binding .
  • Aromatic Systems : Compounds like N-(3-bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine and N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine exhibit extended π-conjugation, making them suitable for optoelectronic applications (e.g., organic light-emitting diodes) .

Biological Activity

N-[1-(3-bromophenyl)ethyl]oxan-4-amine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound has the molecular formula C13H18BrNOC_{13}H_{18}BrNO and features a brominated phenyl group attached to an ethyl chain linked to an oxan-4-amine moiety. The presence of the bromine atom enhances the compound's reactivity, potentially influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl group can participate in various binding interactions, while the oxan-4-amine moiety may form hydrogen bonds with biological molecules, modulating their activity. Such interactions can lead to significant pharmacological effects, including anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that related compounds can inhibit cell growth across various cancer types, including leukemia, lung cancer, and melanoma. In vitro assays demonstrated up to 77% growth inhibition in leukemia cells and significant effects on other cancer cell lines .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. The presence of the bromine atom may enhance its interaction with bacterial membranes or enzymes, contributing to its effectiveness against various pathogens. Preliminary studies suggest that it could be effective against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Anticancer Activity : A study evaluated the growth-inhibitory effects of this compound on multiple cancer cell lines. The findings indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : Another research effort focused on the antimicrobial properties of similar compounds, revealing that modifications in the structure, such as the introduction of halogens like bromine, could enhance bioactivity against microbial strains.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer Activity (%)Antimicrobial ActivityStructural Features
This compoundUp to 77%ModerateBromophenyl + ethyl + oxan-4-amine
N-(3-chlorophenyl)oxan-4-amine60%LowChlorinated phenyl group
N-(2-(4-bromophenyl)ethyl)oxan-4-amine65%ModerateDifferent spatial arrangement

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